1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- is a complex organic compound notable for its biological activity and potential applications in medicinal chemistry. This compound is classified as a thienoimidazole derivative, which is part of a broader class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. The compound's structure includes a thieno[3,4-d]imidazole core, which is known for its role in various biological systems.
The compound is sourced from various chemical suppliers and is primarily utilized in research settings. It falls under the category of biologically active compounds and is recognized for its role as a PROTAC (Proteolysis Targeting Chimera) linker, which is essential in targeted protein degradation strategies. Its systematic classification includes:
The synthesis of 1H-Thieno[3,4-d]imidazole-4-pentanamide involves several key steps:
Industrial production often employs automated reactors and continuous flow chemistry to enhance efficiency and reduce waste during synthesis .
The molecular structure of 1H-Thieno[3,4-d]imidazole-4-pentanamide can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C14H25N3O4S |
Molecular Weight | 331.43 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO and DMF |
1H-Thieno[3,4-d]imidazole-4-pentanamide undergoes several significant chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
The reactions can yield various products depending on the reagents used. For instance:
The mechanism of action for 1H-Thieno[3,4-d]imidazole-4-pentanamide primarily involves its role as a PROTAC linker:
This mechanism allows for selective modulation of cellular pathways by promoting the degradation of specific proteins .
Studies indicate that the stability and degradation rates of this compound can influence its long-term efficacy in cellular models. Its activity varies with time and dosage, demonstrating significant potential in therapeutic applications .
1H-Thieno[3,4-d]imidazole-4-pentanamide has several significant applications in scientific research:
The chemical compound 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- represents a specialized heterocyclic scaffold engineered for applications in chemical biology, particularly targeted protein degradation. Its molecular architecture integrates a rigid, stereodefined bicyclic core with a flexible pentanamide chain terminated by a polar hydroxyethoxyethyl group. This design balances conformational stability and aqueous solubility, making it ideal for constructing PROteolysis-Targeting Chimeras (PROTACs). Unlike conventional inhibitors, PROTACs require ternary complex formation between an E3 ubiquitin ligase and a target protein, necessitating precise spatial positioning—a feat achieved through optimized linkers like this compound. Its emergence addresses critical challenges in catalytic protein degradation, leveraging the cell’s ubiquitin-proteasome system for therapeutic intervention.
This compound belongs to the 1H-thieno[3,4-d]imidazole family, characterized by a fused bicyclic system combining thiophene and imidazole rings. Key structural features include:
Table 1: Structural Features of the Thienoimidazole Core
Feature | Description | Functional Role |
---|---|---|
Core Ring System | Bicyclic thieno[3,4-d]imidazole, hexahydro-2-oxo- | Rigid scaffold for protein binding |
Stereocenters | (3aS,4S,6aR) | Dictates 3D orientation of substituents |
Pentanamide Chain | -CH₂CH₂CH₂CH₂C(O)NH- | Flexibility for linker elongation in PROTACs |
Terminal Group | -N(CH₂CH₂OCH₂CH₂OH) | Solubility enhancement and H-bonding capacity |
Compared to simpler imidazole derivatives (e.g., 1H-imidazo[4,5-b]pyridine), this compound’s thiophene integration augments electronic complexity, potentially facilitating π-stacking or charge-transfer interactions. Additionally, the presence of sulfur introduces hydrogen-bond-avoiding regions, which may promote specific hydrophobic contacts in ternary complexes [3]. The hydrogen-bonding capacity (4 donors, 5 acceptors) further differentiates it from non-polar linkers, enabling participation in solvation networks critical for proteasomal recognition.
The evolution of this compound as a PROTAC linker stems from early research into heterobifunctional degraders. Initial PROTAC designs employed simple alkyl or PEG chains but faced limitations in solubility and proteasomal engagement efficiency. The integration of the thienoimidazole-pentanamide scaffold addressed these issues by:
Table 2: Key Synthetic Derivatives and Applications
Derivative Structure | Conjugation Target | Application |
---|---|---|
N-[2-[(Iodoacetyl)amino]ethyl] (CID 15949893) | Thiol-reactive probes | Protein labeling and pull-down assays [2] |
N-[2-(2-Aminoethoxy)ethyl] (CAS 811442-85-0) | Carboxylic acid coupling | PROTAC synthesis via amide bond formation [3] |
N-[4-[[[4-(Maleimide)cyclohexyl]amino]butyl] | Antibody conjugation | Biotin-BMCC for affinity chromatography [7] |
A pivotal advancement was the compound’s role in cereblon-recruiting PROTACs. By conjugating the hydroxy terminus to CRBN ligands (e.g., pomalidomide derivatives), degraders achieved enhanced degradation of targets like BRD4 or ERα, with linkers >8 atoms showing 3–5-fold efficiency gains [5] [10]. The ethylene glycol subunit further mimics PEG-based solubility enhancers, improving pharmacokinetics without compromising cell permeability. Future directions include exploiting its sulfur atom for disulfide-based reversible linkages, enabling spatiotemporal control over degradation.
Table 3: Evolution of Thienoimidazole-Based Linkers in PROTAC Design
Generation | Linker Design | Advantages | Limitations Addressed |
---|---|---|---|
1st | Simple alkyl chains (C6–C12) | Synthetic simplicity | Low solubility, aggregation |
2nd | PEG chains (n = 3–6) | Improved solubility | Protease sensitivity, flexibility |
3rd | Thienoimidazole-pentanamide-hydroxyethoxyethyl | Rigidity + solubility, defined stereochemistry | Suboptimal ternary complex geometry |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: